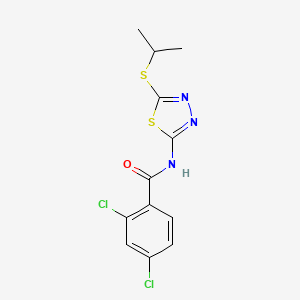

2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide features a benzamide core substituted with chlorine atoms at the 2- and 4-positions and a 1,3,4-thiadiazole ring functionalized with an isopropylthio group. This structure combines electron-withdrawing chlorine substituents (enhancing lipophilicity and bioactivity) with the sulfur-rich thiadiazole moiety, known for diverse pharmacological applications, including anticancer and antimicrobial activities .

Properties

IUPAC Name |

2,4-dichloro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3OS2/c1-6(2)19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXQYGVODLFGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 5-(isopropylthio)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of eco-friendly solvents and catalysts may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as tin(II) chloride (SnCl2) or iron powder in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2,4-Dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compounds with halogen (Cl, F) or methoxy substituents on the benzamide ring exhibit distinct physicochemical and biological properties:

Key Observations :

- Chlorine vs.

- Methoxy Substitution : The methoxy group (4g) enhances solubility but may reduce bioactivity due to decreased electron-withdrawing effects .

Variations in the Thiadiazole Substituents

The thiadiazole ring’s substituents significantly impact binding affinity and steric interactions:

Key Observations :

Biological Activity

2,4-Dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its structure features a dichlorobenzamide moiety substituted with a 1,3,4-thiadiazole group containing an isopropylthio substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis typically involves multiple steps that optimize yield and purity, often achieving over 80% yield in laboratory settings. The compound's ability to participate in various chemical reactions due to its functional groups is essential for modifying its pharmacological properties or creating derivatives with varied biological activities.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors within biological systems. It is hypothesized that the thiadiazole ring may interact with various molecular targets, leading to inhibition or activation of certain biological processes. Quantitative structure–activity relationship (QSAR) models are utilized to elucidate its efficacy based on structural modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Its effectiveness as an antimicrobial agent makes it a candidate for further development in pharmaceutical applications.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic activity against several human tumor cell lines. For instance, it has been evaluated against the A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines. The cytotoxicity was assessed using the MTT assay, revealing promising results with IC50 values indicating significant inhibition of cell viability compared to standard chemotherapeutic agents like Doxorubicin .

| Cell Line | IC50 Value (µg/mL) | Reference Drug | IC50 Value (µg/mL) |

|---|---|---|---|

| A-549 | 22.09 | Doxorubicin | 9.18 |

| MCF-7 | 6.40 | Doxorubicin | 15.06 |

Case Studies

Several studies have investigated the biological activity of similar thiadiazole derivatives. For example, compounds with similar structures have demonstrated potent topoisomerase I inhibition and significant cytotoxicity against human tumor cell lines . These findings suggest that modifications in the thiadiazole structure can lead to enhanced antitumor activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-dichloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a thiosemicarbazide derivative and a substituted benzoyl chloride. For example, react 5-(isopropylthio)-1,3,4-thiadiazol-2-amine with 2,4-dichlorobenzoyl chloride in anhydrous pyridine under reflux (60–90°C, 8–12 hours) .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify the crude product by recrystallization (DMSO/water or ethanol) to enhance yield and purity .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and use inert atmospheres (N₂/Ar) to minimize oxidation byproducts .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O bonds) to validate stereochemistry .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl groups) .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Approach :

- Enzyme Inhibition Assays : Test against PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens. Use spectrophotometric methods to monitor NADH oxidation at 340 nm .

- Molecular Docking : Compare binding affinity with nitazoxanide derivatives using AutoDock Vina; prioritize residues involved in hydrogen bonding (e.g., amide anion interactions) .

- Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating results with substituent effects (e.g., chloro vs. fluoro groups) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Resolution Framework :

- Purity Assessment : Re-examine compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .

- Biological Replicates : Perform dose-response curves in triplicate across independent labs to ensure reproducibility .

- Structural Analog Comparison : Test derivatives (e.g., replacing isopropylthio with benzylthio) to isolate substituent-specific effects .

Q. What crystallographic insights are critical for understanding this compound’s stability and reactivity?

- Key Parameters :

- Unit Cell Dimensions : Orthorhombic systems (e.g., P2₁2₁2₁) with a = 6.0–6.5 Å, b = 15.3–16.0 Å indicate tight molecular packing .

- Intermolecular Interactions : Non-classical hydrogen bonds (C–H⋯F/O) stabilize crystal lattices; use Mercury software to visualize these interactions .

- Thermal Stability : Perform TGA/DSC to correlate melting points (e.g., 180–220°C) with crystal defects or polymorphism .

Q. How should environmental impact studies be designed to assess this compound’s ecotoxicity?

- Experimental Design :

- Fate Analysis : Use OECD 307 guidelines to measure biodegradation in soil/water systems (28-day incubation, LC-MS quantification) .

- Trophic Level Testing : Expose Daphnia magna (48-hour EC₅₀) and Arabidopsis thaliana (root elongation inhibition) to determine acute/chronic toxicity .

- Metabolite Profiling : Identify transformation products (e.g., dechlorinated analogs) via HRMS and QSAR modeling to predict persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.